molecular formula C11H16N4O B11882532 N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B11882532
M. Wt: 220.27 g/mol
InChI Key: FKYRWFHMDUNESV-UHFFFAOYSA-N
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Description

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[44]nonan-3-amine is a heterocyclic compound that features a pyrazine ring fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves the condensation of pyrazin-2-amine with a suitable spirocyclic precursor. One common method involves the reaction of pyrazin-2-amine with a spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazine ring, leading to a wide range of substituted pyrazine compounds .

Scientific Research Applications

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N-pyrazin-2-yl-1-oxa-7-azaspiro[4.4]nonan-3-amine

InChI

InChI=1S/C11H16N4O/c1-2-13-8-11(1)5-9(7-16-11)15-10-6-12-3-4-14-10/h3-4,6,9,13H,1-2,5,7-8H2,(H,14,15)

InChI Key

FKYRWFHMDUNESV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(CO2)NC3=NC=CN=C3

Origin of Product

United States

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